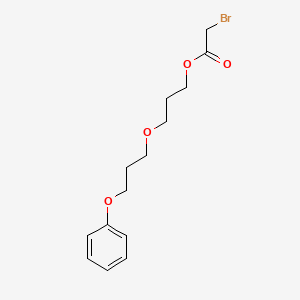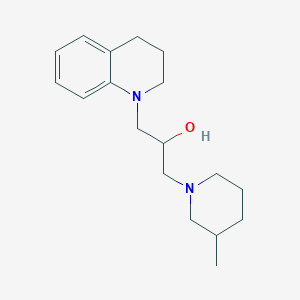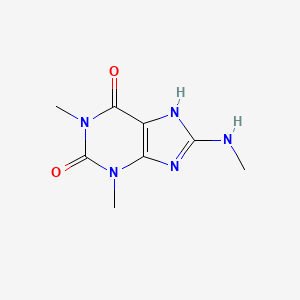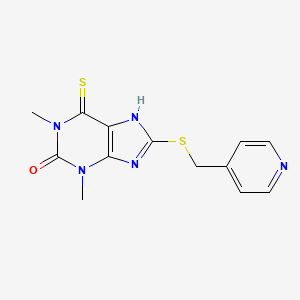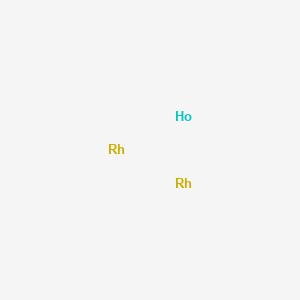
Holmium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium-rhodium is a compound formed by the combination of holmium and rhodium. Holmium is a rare-earth element with the atomic number 67 and symbol Ho, known for its strong magnetic properties and applications in high-tech fields . Rhodium, on the other hand, is a transition metal with the atomic number 45 and symbol Rh, renowned for its catalytic properties and resistance to corrosion
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of holmium-rhodium compounds typically involves the reaction of holmium salts with rhodium salts under controlled conditions. One common method is the co-precipitation technique, where aqueous solutions of holmium nitrate and rhodium chloride are mixed, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the holmium-rhodium compound .
Industrial Production Methods: Industrial production of holmium-rhodium compounds may involve more advanced techniques such as chemical vapor deposition (CVD) or solid-state reactions. These methods ensure high purity and controlled stoichiometry of the final product, which is crucial for its applications in high-tech industries .
Chemical Reactions Analysis
Types of Reactions: Holmium-rhodium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium oxide and rhodium oxide.
Reduction: Reduction reactions can convert the oxides back to the metallic state.
Substitution: Ligand substitution reactions can occur, where ligands attached to the holmium or rhodium atoms are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents such as sodium borohydride.
Substitution: Various ligands such as phosphines, amines, or halides under appropriate conditions
Major Products:
Oxidation: Holmium oxide (Ho₂O₃) and rhodium oxide (Rh₂O₃).
Reduction: Metallic holmium and rhodium.
Substitution: New holmium-rhodium complexes with different ligands
Scientific Research Applications
Holmium-rhodium compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of holmium-rhodium compounds depends on their specific application:
Catalysis: In catalytic reactions, the compound facilitates the conversion of reactants to products by providing an active surface for the reaction to occur.
Therapeutic Applications: In medical applications, holmium-rhodium compounds can interact with biological molecules such as DNA, proteins, and enzymes.
Comparison with Similar Compounds
Holmium-rhodium compounds can be compared with other similar compounds, such as:
Holmium-Iridium Compounds: Similar in their magnetic and catalytic properties but may differ in their reactivity and stability.
Holmium-Platinum Compounds: Known for their high catalytic activity and resistance to corrosion, but may be more expensive due to the high cost of platinum.
Rhodium-Gadolinium Compounds: Used in similar applications but may have different magnetic and electronic properties .
Holmium-rhodium compounds stand out due to their unique combination of magnetic and catalytic properties, making them valuable in a wide range of scientific and industrial applications.
Properties
CAS No. |
11132-29-9 |
|---|---|
Molecular Formula |
HoRh2 |
Molecular Weight |
370.7413 g/mol |
IUPAC Name |
holmium;rhodium |
InChI |
InChI=1S/Ho.2Rh |
InChI Key |
VPKPBMOKIRINAN-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
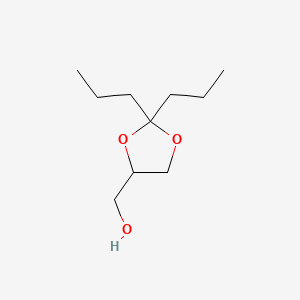


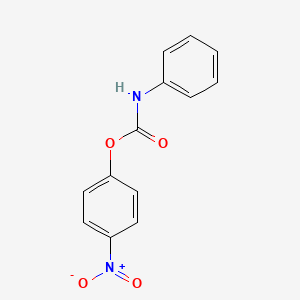
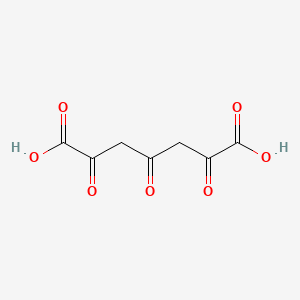
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

